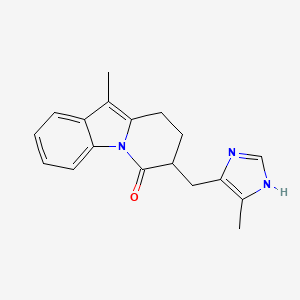

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one

Vue d'ensemble

Description

FK 1052:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de FK 1052 implique plusieurs étapes :

Réaction de condensation : La condensation de la 10-méthyl-6,7,8,9-tétrahydropyrido[1,2-a]indol-6-one avec la 5-méthyl-1-(triphénylméthyl)-1H-imidazole-4-carboxaldéhyde en utilisant du butyllithium dans du tétrahydrofurane donne un composé intermédiaire.

Acétylation : Ce composé intermédiaire est ensuite traité avec de l’anhydride acétique dans de la pyridine pour former un dérivé acétoxy.

Réaction d’élimination : Le dérivé acétoxy subit une élimination d’acide acétique dans du toluène chaud pour former un dérivé méthylène.

Déprotection : Enfin, le composé est déprotégé dans de l’acide acétique/eau chaud pour obtenir FK 1052.

Méthodes de production industrielle : La production industrielle de FK 1052 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de systèmes de synthèse automatisés et de conditions réactionnelles contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : FK 1052 peut subir des réactions d’oxydation, en particulier au niveau du cycle indole.

Réduction : Le composé peut être réduit, en particulier lors de l’étape d’hydrogénation de sa synthèse.

Substitution : FK 1052 peut participer à des réactions de substitution, en particulier au niveau du cycle imidazole.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L’hydrogène gazeux sur du palladium sur carbone est couramment utilisé.

Substitution : Des réactifs tels que le butyllithium et l’anhydride acétique sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui conduisent finalement à la formation de FK 1052 .

Applications de la recherche scientifique

Chimie : FK 1052 est utilisé comme composé modèle dans l’étude des antagonistes de double récepteur et de leur synthèse .

Biologie : En recherche biologique, FK 1052 est utilisé pour étudier les effets de l’antagonisme des récepteurs de la sérotonine sur divers processus physiologiques .

Médecine : FK 1052 a été étudié pour son utilisation potentielle dans le traitement des nausées et des vomissements induits par la chimiothérapie en raison de ses propriétés antagonistes de double récepteur .

Industrie : Dans l’industrie pharmaceutique, FK 1052 est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine .

Applications De Recherche Scientifique

Overview

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a complex organic compound with significant pharmacological potential. Its molecular formula is C₁₈H₁₉N₃O, and it has been primarily studied for its role as a selective antagonist of the serotonin 3 receptor (5-HT3) . This compound exhibits a unique structure that positions it favorably for various therapeutic applications.

Pharmacological Applications

1. Antagonism of Serotonin Receptors

- FK 1052 has been identified as a potent antagonist of the serotonin 3 receptor, which is implicated in mood regulation and gastrointestinal function. By blocking this receptor, the compound may alleviate symptoms associated with anxiety and nausea .

2. Potential Anti-cancer Activity

- Preliminary studies have indicated that FK 1052 may possess anti-cancer properties. Its interactions with serotonin receptors could influence tumor growth dynamics, although detailed clinical evaluations are necessary to establish efficacy .

3. Gastrointestinal Disorders

- Given its mechanism of action on serotonin receptors, FK 1052 is being explored for therapeutic use in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting .

Synthesis and Chemical Properties

The synthesis of FK 1052 involves several key reactions:

| Step | Description |

|---|---|

| Condensation Reaction | Reaction of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde using butyllithium in tetrahydrofuran. |

| Acetylation | Treatment with acetic anhydride in pyridine to form an acetoxy derivative. |

| Elimination Reaction | Elimination of acetic acid in hot toluene to yield a methylene derivative. |

| Hydrogenation | Hydrogenation over palladium on carbon in dimethylformamide/ethanol to produce another intermediate. |

| Deprotection | Final deprotection in hot acetic acid/water to obtain FK 1052. |

This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions to ensure high yield and purity .

Case Studies

-

Serotonin Receptor Interaction

- Research has demonstrated that FK 1052 interacts specifically with serotonin receptors, showing high affinity and selectivity compared to other receptor types. This specificity is crucial for minimizing side effects while maximizing therapeutic benefits .

- Anticancer Research

-

Pharmacokinetic Evaluations

- Pharmacokinetic studies indicate that FK 1052 has favorable absorption profiles and metabolic stability, making it a candidate for further development as a therapeutic agent .

Mécanisme D'action

FK 1052 exerce ses effets en antagonisant les récepteurs de la sérotonine 3 et de la sérotonine 4. Ce double antagonisme contribue à réduire les nausées et les vomissements en bloquant l’action de la sérotonine au niveau de ces récepteurs . Les cibles moléculaires comprennent les récepteurs de la sérotonine situés dans le tube digestif et le système nerveux central .

Comparaison Avec Des Composés Similaires

Composés similaires :

Ondansétron : Un antagoniste des récepteurs de la sérotonine 3 utilisé pour prévenir les nausées et les vomissements.

Granisétron : Un autre antagoniste des récepteurs de la sérotonine 3 avec des applications similaires.

Unicité : FK 1052 est unique en raison de son action antagoniste double sur les récepteurs de la sérotonine 3 et de la sérotonine 4, ce qui offre un spectre d’activité plus large que les composés comme l’ondansétron et le granisétron qui ciblent principalement les récepteurs de la sérotonine 3 .

Activité Biologique

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a heterocyclic compound with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the modulation of serotonin pathways. This article explores the compound's biological activity, synthesis, and pharmacological implications.

FK 1052 has a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol. Its structure features a pyridoindole framework with an imidazole substitution that influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O |

| Molecular Weight | 293.4 g/mol |

| CAS Number | 129299-72-5 |

| IUPAC Name | 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |

FK 1052 primarily acts as a selective antagonist of the 5-hydroxytryptamine type 3 receptor (5-HT3) . This receptor plays a crucial role in neurotransmission and gastrointestinal motility. The compound's ability to inhibit this receptor suggests potential therapeutic uses in managing conditions such as anxiety and chemotherapy-induced nausea .

Interaction with Biological Targets

Studies have shown that FK 1052 competes effectively with serotonin for binding sites on the 5-HT3 receptor. This competitive binding is critical for its pharmacological efficacy. Additionally, investigations into its pharmacokinetics reveal favorable absorption characteristics and metabolic stability, essential for evaluating its therapeutic potential .

Biological Activities

Recent research highlights several biological activities associated with FK 1052:

- Antitumor Activity : FK 1052 has demonstrated significant antitumor effects in various cancer cell lines. For instance, it was evaluated alongside other compounds for cytotoxicity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .

- Antidepressant Effects : Given its action on the serotonin system, FK 1052 may have antidepressant properties, although further studies are needed to establish its efficacy in clinical settings.

- Antimicrobial Properties : Some derivatives related to FK 1052 have shown antibacterial activity against pathogens like Staphylococcus aureus, suggesting a broader spectrum of biological activity .

Case Studies

Several studies have explored the biological effects of FK 1052:

Study on Antitumor Activity

In a comparative study involving various synthesized compounds, FK 1052 exhibited notable cytotoxicity against HepG2 cells with an IC50 value significantly lower than that of standard drugs like doxorubicin. The mechanism of action included inducing apoptosis and cell cycle arrest in cancer cells .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that FK 1052 has a favorable absorption profile and metabolic stability, which are crucial for its potential use as a therapeutic agent. These studies included assessments of bioavailability and half-life in animal models .

Propriétés

Numéro CAS |

129299-72-5 |

|---|---|

Formule moléculaire |

C18H19N3O |

Poids moléculaire |

293.4 g/mol |

Nom IUPAC |

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |

InChI |

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20) |

Clé InChI |

AEKQMJRJRAHOAP-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |

SMILES canonique |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |

Synonymes |

8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one FK 1052 FK 1052, (+)-isomer FK 1052, (-)-isomer FK 1052, hydrochloride FK 1052, hydrochloride, (+)-isomer FK-1052 FK1052 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.